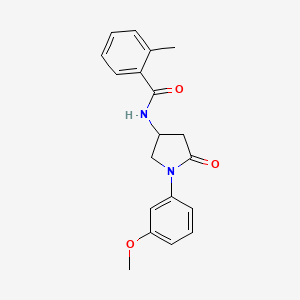

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a complex organic molecule. It contains a methoxyphenyl group and a pyrrolidinyl group, which are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including UV-Vis, FT-IR, LC–MS, 1H NMR and 13C NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

The compound likely undergoes typical organic reactions based on its functional groups. For example, the methoxyphenyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, the solubility, melting point, and spectral properties can be estimated .Aplicaciones Científicas De Investigación

Radiolabeling for Receptor Imaging

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylbenzamide and its analogs have been explored for their potential in radiolabeling, aiming at receptor imaging applications. For instance, compounds like [11C]L-159,884, which share structural similarities, have been developed as radiolabeled, nonpeptide angiotensin II antagonists useful for angiotensin II, AT1 receptor imaging. This demonstrates the compound's utility in the development of diagnostic tools for imaging specific receptors within the body, enhancing our understanding of receptor distribution and functioning (Hamill et al., 1996).

Antimicrobial Screening

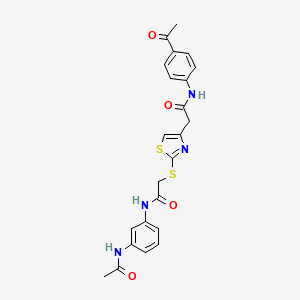

Compounds structurally related to this compound have been synthesized and screened for antimicrobial activity. For example, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated significant in vitro antibacterial and antifungal activities. This highlights the compound's relevance in the search for new therapeutic agents against microbial diseases (Desai et al., 2013).

Radiosynthesis of PET Tracers

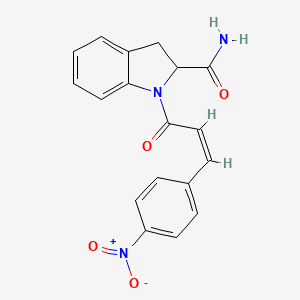

The structural framework of this compound serves as a basis for the development of positron emission tomography (PET) tracers. For instance, compounds such as S)-(-)-N-(1-Allylpyrrolidin-2-ylmethyl)-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide have been synthesized as intermediates for 18F-fallypride, a tracer used in PET imaging to study dopaminergic receptors. This application underscores the compound's significance in advancing neuroimaging techniques and understanding neurological conditions (Jing, 2004).

Safety and Hazards

Direcciones Futuras

Research into similar compounds is ongoing, with a focus on their potential applications in medicine and other fields . Future research might involve further exploration of the compound’s biological activity, development of more efficient synthesis methods, and investigation of its physical and chemical properties.

Mecanismo De Acción

Target of Action

The primary targets of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect a wide range of biochemical pathways

Result of Action

Given the diverse biological activities of indole derivatives , it is possible that this compound could have a wide range of effects at the molecular and cellular level.

Propiedades

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-6-3-4-9-17(13)19(23)20-14-10-18(22)21(12-14)15-7-5-8-16(11-15)24-2/h3-9,11,14H,10,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZCLHSQYPTUNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2864035.png)

![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)

![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2864048.png)

![N~1~-(3-ethylphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2864052.png)

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)